1,3-Dioctanoyl Glycerol
1,3-Dioctanoyl Glycerol
1,3-dioctanoylglycerol is a 1,3-diglyceride in which both acyl groups are specified as octanoyl. It has a role as a Brassica napus metabolite and an excipient. It derives from an octanoic acid.
DG(8:0/0:0/8:0), also known as 1, 3-dicaprylin or 1, 3-dogl, belongs to the class of organic compounds known as 1, 3-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 3. DG(8:0/0:0/8:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, DG(8:0/0:0/8:0) is primarily located in the membrane (predicted from logP). DG(8:0/0:0/8:0) can be biosynthesized from octanoic acid.
DG(8:0/0:0/8:0), also known as 1, 3-dicaprylin or 1, 3-dogl, belongs to the class of organic compounds known as 1, 3-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 3. DG(8:0/0:0/8:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, DG(8:0/0:0/8:0) is primarily located in the membrane (predicted from logP). DG(8:0/0:0/8:0) can be biosynthesized from octanoic acid.
Brand Name:
Vulcanchem
CAS No.:
1429-66-9
VCID:
VC0106050
InChI:
InChI=1S/C19H36O5/c1-3-5-7-9-11-13-18(21)23-15-17(20)16-24-19(22)14-12-10-8-6-4-2/h17,20H,3-16H2,1-2H3
SMILES:
CCCCCCCC(=O)OCC(COC(=O)CCCCCCC)O
Molecular Formula:
C19H36O5
Molecular Weight:
344.5 g/mol
1,3-Dioctanoyl Glycerol
CAS No.: 1429-66-9
Reference Standards
VCID: VC0106050
Molecular Formula: C19H36O5
Molecular Weight: 344.5 g/mol
CAS No. | 1429-66-9 |
---|---|
Product Name | 1,3-Dioctanoyl Glycerol |
Molecular Formula | C19H36O5 |
Molecular Weight | 344.5 g/mol |
IUPAC Name | (2-hydroxy-3-octanoyloxypropyl) octanoate |
Standard InChI | InChI=1S/C19H36O5/c1-3-5-7-9-11-13-18(21)23-15-17(20)16-24-19(22)14-12-10-8-6-4-2/h17,20H,3-16H2,1-2H3 |
Standard InChIKey | DMBAVJVECSKEPF-UHFFFAOYSA-N |
SMILES | CCCCCCCC(=O)OCC(COC(=O)CCCCCCC)O |
Canonical SMILES | CCCCCCCC(=O)OCC(COC(=O)CCCCCCC)O |
Physical Description | Solid |
Description | 1,3-dioctanoylglycerol is a 1,3-diglyceride in which both acyl groups are specified as octanoyl. It has a role as a Brassica napus metabolite and an excipient. It derives from an octanoic acid. DG(8:0/0:0/8:0), also known as 1, 3-dicaprylin or 1, 3-dogl, belongs to the class of organic compounds known as 1, 3-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 3. DG(8:0/0:0/8:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, DG(8:0/0:0/8:0) is primarily located in the membrane (predicted from logP). DG(8:0/0:0/8:0) can be biosynthesized from octanoic acid. |
Synonyms | Glycerol 1,3-Dicaprylate; 1,3-Dioctanoyl Glycerol; 1,3-Dioctanoin; Octanoic Acid 2-Hydoxy-1,3-propanediyl Ester; Octanoic Acid, 1,1’-(2-Hydroxy-1,3-propanediyl) Ester |
PubChem Compound | 150911 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume